

# Chemical structure and properties of 7-Methoxycoumarin-4-acetic acid

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Compound of Interest

Compound Name: 7-Methoxycoumarin-4-acetic acid

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# 7-Methoxycoumarin-4-acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**7-Methoxycoumarin-4-acetic acid** is a fluorescent derivative of coumarin, a class of compounds widely recognized for their diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **7-Methoxycoumarin-4-acetic acid**. It includes detailed experimental protocols for its synthesis and for assays evaluating its antioxidant and anti-inflammatory properties. Furthermore, this guide presents key quantitative data in structured tables and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

## **Chemical Structure and Physicochemical Properties**

**7-Methoxycoumarin-4-acetic acid**, also known by its synonym 7-Methoxy-2-oxo-2H-1-benzopyran-4-acetic acid, is a synthetic organic compound. Its structure features a coumarin core substituted with a methoxy group at the 7-position and an acetic acid group at the 4-position.



#### **Chemical Structure:**

## **Physicochemical Data**

The key physicochemical properties of **7-Methoxycoumarin-4-acetic acid** are summarized in the table below, providing essential information for its handling, formulation, and application in research and development.



Property	Value	Reference
CAS Number	62935-72-2	[1][2]
Molecular Formula	C12H10O5	
Molecular Weight	234.20 g/mol	
Appearance	White to off-white powder	[1]
Melting Point	193 °C (decomposes)	
Solubility	Soluble in DMF (50 mg/mL), acetone, and dimethyl sulfoxide. Slightly soluble in water.	[1]
UV Absorption (λmax)	323.75 nm (in methanol)	[3]
Molar Extinction Coefficient ( $\epsilon$ )	11,820 M <sup>-1</sup> cm <sup>-1</sup> (at 323.75 nm in methanol)	[3]
Fluorescence Emission (λem)	~380-390 nm (in methanol)	
Quantum Yield (Φ)	0.18 (in methanol)	[4]
SMILES	COc1ccc2c(c1)OC(=O)C=C2C C(=O)O	
InChI	InChI=1S/C12H10O5/c1-16-8- 2-3-9-7(4-11(13)14)5- 12(15)17-10(9)6-8/h2-3,5- 6H,4H2,1H3,(H,13,14)	

## Synthesis of 7-Methoxycoumarin-4-acetic Acid

The synthesis of **7-Methoxycoumarin-4-acetic acid** can be achieved through a multi-step process. A common approach involves the Pechmann condensation to form the coumarin ring, followed by the introduction of the acetic acid moiety.



# Experimental Protocol: Synthesis via Pechmann Condensation and Subsequent Modification

This protocol outlines a potential synthetic route.

Step 1: Synthesis of 7-Methoxy-4-methylcoumarin

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 10 mmol of 3-methoxyphenol and 11 mmol of ethyl acetoacetate.
- Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric
  acid or a solid acid catalyst like Amberlyst-15) to the mixture while cooling in an ice bath.
- Reaction: Stir the mixture at room temperature or with gentle heating (as optimized) until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
- Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxy-4-methylcoumarin.

#### Step 2: Functionalization to 7-Methoxycoumarin-4-acetic acid

- Halogenation: The methyl group at the 4-position of 7-methoxy-4-methylcoumarin is first halogenated, typically brominated, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride.
- Cyanation: The resulting 4-(bromomethyl)-7-methoxycoumarin is then reacted with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO or DMF) to form 2-(7methoxy-2-oxo-2H-chromen-4-yl)acetonitrile.
- Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid by heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification.



 Purification: The final product, 7-Methoxycoumarin-4-acetic acid, is then purified by recrystallization.

Synthetic Pathway for **7-Methoxycoumarin-4-acetic acid**.

### **Biological Activities and Applications**

**7-Methoxycoumarin-4-acetic acid** is primarily recognized for its fluorescent properties, making it a valuable tool in biochemical and cellular research. It is also investigated for its potential antioxidant and anti-inflammatory effects, which are characteristic of the broader coumarin family.

#### **Fluorescent Probe and Label**

Due to its intrinsic fluorescence, **7-Methoxycoumarin-4-acetic acid** is widely used as a fluorescent label for peptides and other biomolecules. Its carboxylic acid group allows for covalent attachment to amino groups in proteins and peptides. It is also a key component in the development of FRET (Förster Resonance Energy Transfer) based assays, particularly for studying protease activity.

## **Antioxidant Activity**

Coumarin derivatives are known to possess antioxidant properties by scavenging free radicals. The antioxidant potential of **7-Methoxycoumarin-4-acetic acid** can be evaluated using various in vitro assays.

- Reagent Preparation:
  - Prepare a stock solution of 7-Methoxycoumarin-4-acetic acid in a suitable solvent (e.g., methanol or DMSO).
  - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Assay Procedure:
  - In a 96-well plate, add various concentrations of the test compound.
  - Add the DPPH solution to each well.



- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
   Scavenging = [(A\_control A\_sample) / A\_control] x 100 where A\_control is the absorbance
   of the DPPH solution without the sample, and A\_sample is the absorbance of the DPPH
   solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges
   50% of the DPPH radicals) can then be determined.

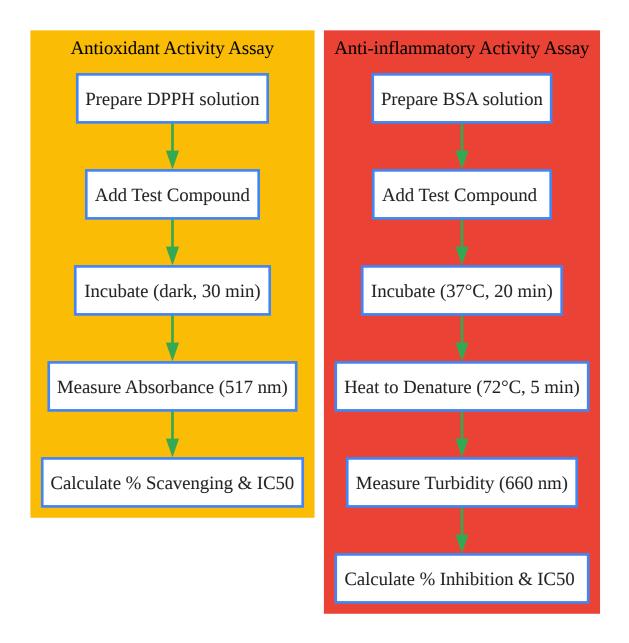
#### **Anti-inflammatory Activity**

Several coumarin derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. The anti-inflammatory potential of **7-Methoxycoumarin-4-acetic acid** can be investigated through various in vitro and in vivo models. A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.[5]

- Reaction Mixture: Prepare a reaction mixture containing 0.2% w/v Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).
- Assay Procedure:
  - Add various concentrations of 7-Methoxycoumarin-4-acetic acid to the reaction mixture.
  - Incubate the samples at 37°C for 20 minutes.
  - Induce denaturation by heating at 72°C for 5 minutes.
  - After cooling, measure the turbidity of the samples at 660 nm.
  - Diclofenac sodium can be used as a positive control.
- Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition
   = [(A control A sample) / A control] x 100 where A control is the absorbance of the control



(with denaturation, without sample), and A\_sample is the absorbance of the sample. The IC<sub>50</sub> value can then be determined.



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Workflow for Biological Activity Assays.

## **Signaling Pathway Involvement**

While specific studies on the signaling pathways directly modulated by **7-Methoxycoumarin-4-acetic acid** are limited, the anti-inflammatory effects of structurally similar coumarins are often

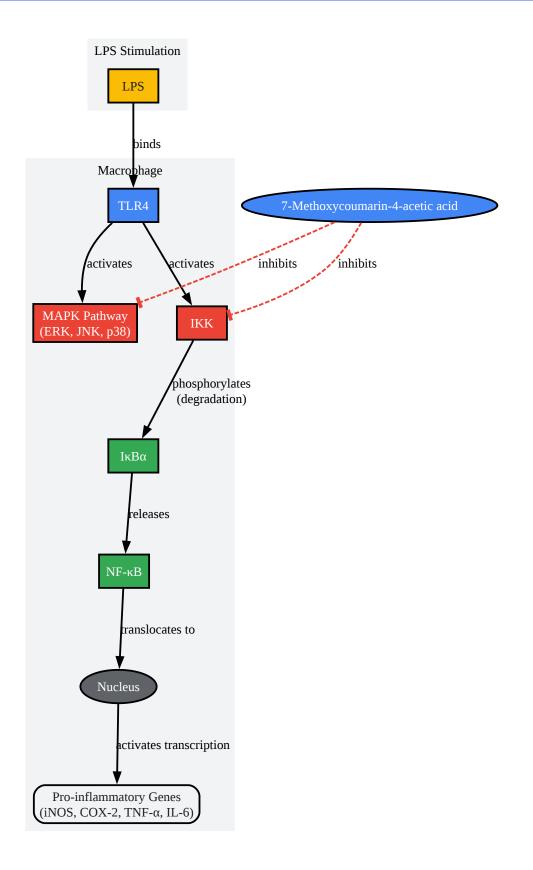






attributed to the inhibition of the NF-kB and MAPK signaling pathways.[5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.





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